1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea is a synthetic organic compound that belongs to the class of urea derivatives It features a complex structure with an indole ring, a benzyl group, and an isopropylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea typically involves multistep organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the benzyl group and the isopropylurea moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties and applications.
Scientific Research Applications
1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties and functionalities.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling molecules that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea can be compared with other similar compounds, such as:
1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea: This compound has a similar structure but with a hydroxyethyl group instead of an isopropyl group, leading to different chemical and biological properties.
1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyethyl)urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
1-benzyl-3-(1-ethylindol-3-yl)-1-propan-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-4-23-15-19(18-12-8-9-13-20(18)23)22-21(25)24(16(2)3)14-17-10-6-5-7-11-17/h5-13,15-16H,4,14H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZCZLZZZJIYBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N(CC3=CC=CC=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.